molecular formula C19H14ClFN6O2S B3004731 N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide CAS No. 895117-79-0

N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide

Cat. No. B3004731
CAS RN: 895117-79-0
M. Wt: 444.87
InChI Key: DCOWBNOXUUCWHB-UHFFFAOYSA-N
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Description

The compound "N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide" is a heterocyclic compound that appears to be related to a class of compounds with potential pharmacological activities. The structure suggests the presence of multiple aromatic systems, including a triazole and a thiadiazole ring, which are known to be significant in medicinal chemistry due to their diverse biological activities.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been described in the literature. For instance, a starting compound with a 1,2,4-triazole moiety was used to synthesize a series of derivatives with potential lipase and α-glucosidase inhibition activities . The process involved the formation of thiosemicarbazides, followed by cyclization to produce triazole-thiones and subsequent aminomethylation to yield Mannich bases. Although the exact synthesis of the compound is not detailed, similar synthetic strategies could be employed, involving intermolecular cyclization and functional group transformations .

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex, with multiple rings and substituents. The presence of a 1,2,4-triazole ring is common in the synthesis of related compounds, which is often a key pharmacophore in drug design . The 1,2,4-triazole and 1,3,4-thiadiazole rings are known to impart certain chemical properties and biological activities to the molecules they are part of .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include cyclization, S-alkylation, and aminomethylation . These reactions are crucial for constructing the heterocyclic core and for introducing various substituents that can modulate the biological activity of the compounds. The reactivity of the compound would be influenced by the presence of electron-withdrawing and electron-donating groups, such as the methoxy and chloro-fluoro substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of such heterocyclic compounds are influenced by their molecular structure. The presence of aromatic systems and heteroatoms can affect the compound's solubility, stability, and reactivity. The lipophilicity of the compound can be crucial for its potential as a drug, affecting its absorption, distribution, metabolism, and excretion (ADME) properties. The substituents on the aromatic rings, such as methoxy and chloro-fluoro groups, can also influence these properties .

Relevant Case Studies

While the provided data does not include specific case studies for the compound , the pharmacological activities of similar compounds have been investigated. For example, some novel 5-chloro-N-(4-(1,5-(disubstituted)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-methoxybenzamide derivatives exhibited good anti-inflammatory activities . This suggests that the compound , with its related structural features, may also possess significant biological activities, warranting further pharmacological studies.

properties

IUPAC Name

N-[3-[1-(3-chloro-4-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN6O2S/c1-10-16(24-26-27(10)12-6-7-15(21)14(20)9-12)17-22-19(30-25-17)23-18(28)11-4-3-5-13(8-11)29-2/h3-9H,1-2H3,(H,22,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOWBNOXUUCWHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=C(C=C2)F)Cl)C3=NSC(=N3)NC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide

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